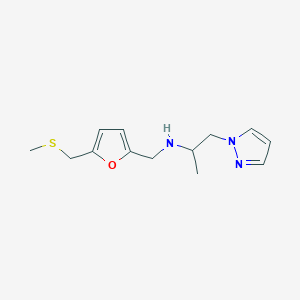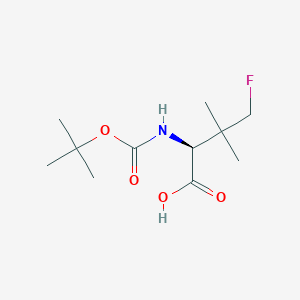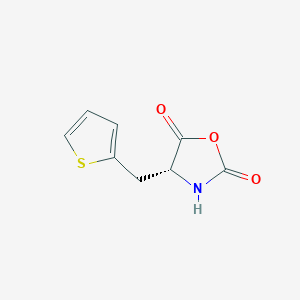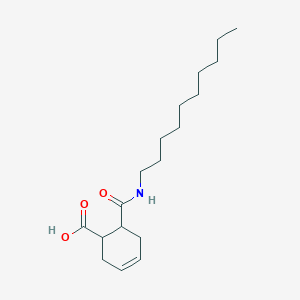![molecular formula C13H10N2 B14895796 5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
5H-dibenzo[d,f][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-dibenzo[d,f][1,3]diazepine is a heterocyclic compound that belongs to the class of diazepines It is characterized by a fused ring structure consisting of two benzene rings and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5H-dibenzo[d,f][1,3]diazepine can be synthesized through several methods. One common synthetic route involves the reaction of biphenyl-2,2’-diamine with an α-amido-α-amino-nitrone . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by utilizing automated systems that control reaction parameters and optimize yield .
Chemical Reactions Analysis
Types of Reactions
5H-dibenzo[d,f][1,3]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of different derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5H-dibenzo[d,f][1,3]diazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-dibenzo[d,f][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with nucleic acids, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-dibenzo[d,f][1,3]diazepin-6-one: This compound shares a similar core structure but differs in the presence of a carbonyl group at the 6-position.
5,7-dihydrobenzo[d][1,3]benzodiazepin-6-one: Another related compound with a similar fused ring system but distinct functional groups.
Uniqueness
5H-dibenzo[d,f][1,3]diazepine is unique due to its specific ring structure and the versatility of its chemical reactions.
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C13H10N2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-9-14-12/h1-9H,(H,14,15) |
InChI Key |
FOXFAVLYBRUMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
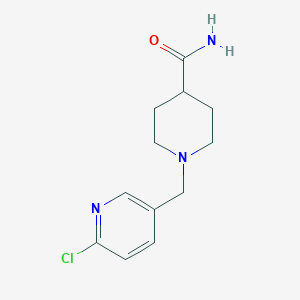
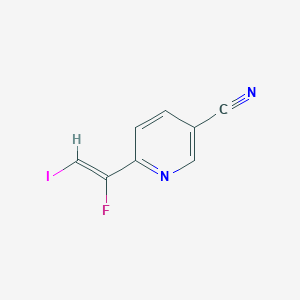
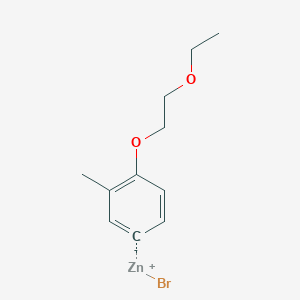
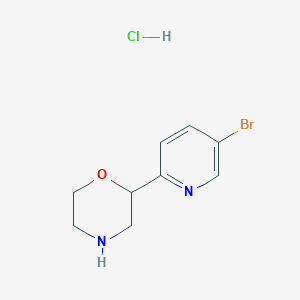
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
